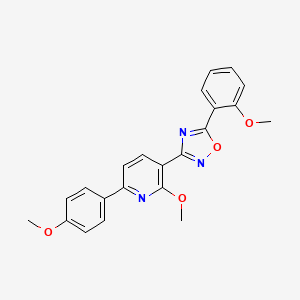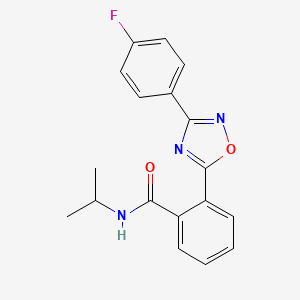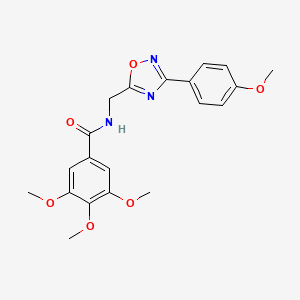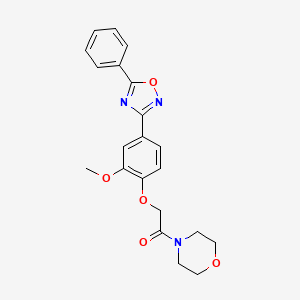
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action, making it a promising tool for studying various biological processes.
Wirkmechanismus
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide works by binding to the active site of the LSD1 enzyme, inhibiting its ability to demethylate lysine residues on histone proteins. This leads to alterations in chromatin structure and gene expression, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide are still being investigated, but early studies have suggested that it may have potential therapeutic applications in cancer and other diseases. In addition to its effects on LSD1 activity, N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for the LSD1 enzyme, which allows for targeted inhibition of this key epigenetic regulator. However, like many small molecule inhibitors, N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may have off-target effects that could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is in developing more potent and selective inhibitors of LSD1, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, as well as its potential applications in various disease contexts.
Synthesemethoden
The synthesis of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves several steps, starting with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclopentylamine to form an amide intermediate. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to yield N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the study of epigenetic regulation, as N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. This enzyme plays a key role in regulating gene expression, and its inhibition by N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could provide insights into the epigenetic mechanisms underlying various diseases.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-4-6-13(11-12)17-19-16(22-20-17)10-9-15(21)18-14-7-2-3-8-14/h4-6,11,14H,2-3,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDGOULCUKVOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)